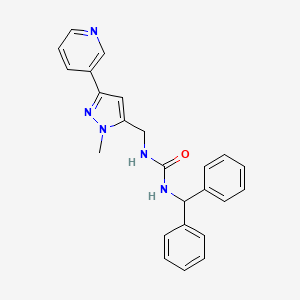

1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Description

This urea derivative features a benzhydryl (diphenylmethyl) group attached to one nitrogen of the urea core and a pyrazole-pyridinyl hybrid substituent on the other nitrogen.

Properties

IUPAC Name |

1-benzhydryl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-29-21(15-22(28-29)20-13-8-14-25-16-20)17-26-24(30)27-23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-16,23H,17H2,1H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSOSETYZOPNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

Formation of the Benzhydryl Group: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydryl chloride and an aromatic compound.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and inferred properties based on substituent effects:

Key Observations

Benzhydryl vs. Thiophen-2-ylmethyl (BG15973): The benzhydryl group in the target compound increases hydrophobicity and steric bulk compared to BG15973’s thiophene-methyl group. This may enhance membrane permeability but reduce solubility.

However, the target compound lacks fluorine, relying instead on pyridinyl’s lone pairs for polar interactions.

Methoxy-Substituted Ureas (MK13) :

- MK13’s 3,5-dimethoxyphenyl group offers electron-donating effects, contrasting with the pyridinyl group’s electron-withdrawing nature. This difference may alter charge distribution in the urea core, affecting binding to targets sensitive to electronic environments.

Steric and Electronic Effects :

- The benzhydryl group’s bulkiness may hinder binding in sterically constrained active sites, whereas smaller substituents (e.g., methylpyrazole in MK13) allow better accommodation. Conversely, the pyridinyl group’s planar structure could facilitate π-π stacking with aromatic residues in proteins.

Research Findings and Implications

- Synthetic Accessibility : –4 and 7 highlight synthetic routes involving isocyanate coupling to amine-bearing pyrazoles. The target compound’s benzhydryl group may require specialized reagents (e.g., benzhydryl isocyanate), complicating synthesis compared to fluorophenyl or thiophene derivatives.

Biological Activity

1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzhydryl group, a pyrazole moiety, and a pyridine ring, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro studies suggest that modifications in the side chains can enhance antimicrobial potency, potentially applicable to this compound .

Anticancer Properties

A study investigating similar pyrazole derivatives reported significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound's structure may facilitate interaction with DNA or specific protein targets involved in cancer progression .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds containing urea linkages can act as effective inhibitors of various enzymes. Specifically, the urea moiety may mimic substrates or transition states, allowing for competitive inhibition. This characteristic could be leveraged in designing inhibitors for therapeutic targets such as kinases or proteases .

Study 1: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were evaluated for their antimicrobial activity against clinical isolates. The compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option .

Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The IC50 values indicated significant activity at low concentrations, highlighting its potential as an anticancer agent .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to prepare 1-benzhydryl-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea?

- The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the pyrazole-pyridine core via cross-coupling reactions (e.g., Suzuki coupling using pyridinyl boronic acids) .

- Step 2 : Introduction of the benzhydryl group via nucleophilic substitution or urea-forming reactions (e.g., reaction with benzhydryl isocyanate) .

- Key intermediates include 5-(pyridin-3-yl)-1-methyl-1H-pyrazole and benzhydryl isocyanate. Reagent compatibility (e.g., avoiding acidic conditions that degrade the pyrazole ring) is critical .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays : Test PDE10 or BRAF kinase inhibition using fluorogenic substrates .

- Cytotoxicity Screening : Evaluate anti-proliferative activity against cancer cell lines (e.g., MCF-7, A549) via MTT assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while mitigating side reactions (e.g., urea hydrolysis or pyrazole ring degradation)?

- Condition Optimization : Use anhydrous solvents (e.g., THF, DMF) and catalytic bases (e.g., DBU) to stabilize intermediates .

- Purification Strategies : Employ gradient column chromatography with silica gel or reverse-phase HPLC to isolate the product from byproducts (e.g., hydrolyzed urea derivatives) .

Q. What approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., pyridine vs. pyrazole substitutions) to identify critical pharmacophores .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

- Molecular Docking : Model interactions with BRAF kinase (PDB ID: 3GG) to predict binding modes and affinity .

- Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .

Q. What methodologies assess the environmental impact or metabolic fate of this compound?

- Ecotoxicological Studies : Use OECD guidelines to evaluate biodegradability and toxicity in aquatic models (e.g., Daphnia magna) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or glucuronidation pathways .

Methodological Considerations

- Data Reprodubility : Document reaction conditions (e.g., temperature, stoichiometry) and biological assay protocols in detail .

- Contradictory Data Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize datasets and identify confounding variables .

Key Challenges in Current Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.